[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate

Diastereoselective Synthesis NRTI Salt Purification Process Chemistry

[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate, commonly known as lamivudine salicylate, is the salicylate salt of the nucleoside reverse transcriptase inhibitor (NRTI) lamivudine (3TC). This compound (CAS 173522-96-8; molecular formula C₁₅H₁₅N₃O₅S; MW 349.36 g/mol) exists as a monohydrate crystalline solid and serves dual roles: as a diastereoselective purification intermediate in lamivudine synthesis and as a pharmacopoeial reference standard for analytical method development and quality control.

Molecular Formula C15H15N3O5S
Molecular Weight 349.4 g/mol
Cat. No. B13830667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate
Molecular FormulaC15H15N3O5S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1C(OC(S1)COC(=O)C2=CC=CC=C2O)N3C=CC(=NC3=O)N
InChIInChI=1S/C15H15N3O5S/c16-11-5-6-18(15(21)17-11)12-8-24-13(23-12)7-22-14(20)9-3-1-2-4-10(9)19/h1-6,12-13,19H,7-8H2,(H2,16,17,21)
InChIKeyMUAWHSKZVSAWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamivudine Salicylate (CAS 173522-96-8) for Antiviral Research and Synthetic Intermediate Procurement


[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate, commonly known as lamivudine salicylate, is the salicylate salt of the nucleoside reverse transcriptase inhibitor (NRTI) lamivudine (3TC) . This compound (CAS 173522-96-8; molecular formula C₁₅H₁₅N₃O₅S; MW 349.36 g/mol) exists as a monohydrate crystalline solid and serves dual roles: as a diastereoselective purification intermediate in lamivudine synthesis and as a pharmacopoeial reference standard for analytical method development and quality control . Its structural core retains the signature cis-oxathiolane ring and cytosine nucleobase of lamivudine, while the salicylate counterion confers distinct physicochemical properties that differentiate it from the free base and from alternative lamivudine salt forms [1].

Why Lamivudine Salicylate Cannot Be Substituted by Generic Lamivudine Free Base or Other NRTI Salts in Critical Research and Manufacturing Workflows


Lamivudine salicylate is not a direct bioequivalent surrogate for lamivudine free base, nor is it functionally interchangeable with other lamivudine salts such as oxalate or hydrochloride. Its defining characteristic is low aqueous solubility (~2.6 mg/mL versus ~70 mg/mL for lamivudine free base), which is deliberately exploited during diastereoselective purification to precipitate the desired cis-isomer from reaction mixtures [1]. Furthermore, lamivudine salicylate exhibits poor crystallizability and viscous consistency that fundamentally impacts downstream processing—requiring a triethylamine-intensive liberation step (26 mL triethylamine per 66.7 g, molar ratio ~1:150) that lamivudine oxalate avoids [2]. Analytical reference standard applications demand this specific salt form because pharmacopoeial impurity profiling and ANDA regulatory submissions are validated against lamivudine salicylate, not against lamivudine free base or other salt variants . Substituting a non-identical salt introduces unvalidated matrix effects, retention time shifts, and impurity profile discrepancies that invalidate regulatory method compliance.

Quantitative Comparative Evidence for Lamivudine Salicylate (CAS 173522-96-8) Against Closest Analogs


Triethylamine Consumption in Free-Base Liberation: Lamivudine Salicylate vs. Lamivudine Oxalate

Conversion of lamivudine salicylate to lamivudine free base requires a large excess of triethylamine. Specifically, 26 mL of triethylamine is consumed to liberate lamivudine from 66.7 g of lamivudine salicylate, corresponding to a molar volume ratio of approximately 1 mole salicylate : 150 mL triethylamine [1]. Lamivudine oxalate, by contrast, permits a significantly reduced triethylamine requirement under equimolar feed conditions, as demonstrated in the same patent disclosure [1]. Triethylamine is a toxic, combustible agent that poses occupational exposure hazards and necessitates stringent residual solvent quality control; the reduction in triethylamine volume achievable with oxalate salts translates directly to lower industrial production cost, enhanced operator safety, and diminished residual amine burden in the final API [1].

Diastereoselective Synthesis NRTI Salt Purification Process Chemistry

Crystallinity and Purification Efficiency: Lamivudine Salicylate vs. Lamivudine Oxalate

Lamivudine salicylate exhibits poor crystallizability and is described as viscous, readily entrapping impurities and necessitating multi-step refining to achieve acceptable purity [1]. In contrast, lamivudine oxalate forms a superior crystalline solid that yields lamivudine with purity exceeding 99.5% without any additional refining step [1]. This differential crystallinity is material to procurement decisions: the salicylate salt's viscous nature prolongs production time, decreases throughput efficiency, and elevates manufacturing cost due to repeated purification cycles [1]. The oxalate salt's robust crystallinity enables single-step isolation of high-purity lamivudine, a critical advantage in GMP manufacturing environments where batch consistency and process reproducibility are paramount.

Solid-State Chemistry API Purification Crystallography

Aqueous Solubility: Lamivudine Salicylate vs. Lamivudine Free Base

Lamivudine salicylate monohydrate exhibits markedly lower aqueous solubility than lamivudine free base. The salicylate salt has a measured aqueous solubility of approximately 2.6 mg/mL at pH 7.0 and ambient temperature [1]. Lamivudine free base, by comparison, has an aqueous solubility of approximately 70 mg/mL at 20°C per its FDA-approved prescribing information [2], representing an approximately 27-fold solubility difference. This low solubility is functionally intentional: it enables precipitation-based isolation of the cis-diastereomer during stereoselective synthesis [3]. However, the same property renders lamivudine salicylate less suitable for direct aqueous formulation without solubilization strategies. All lamivudine salts tested in the CrystEngComm 2012 study (salicylate, hydrogen phthalate, and 1,2-dicarboxylate variants) were less soluble than lamivudine free base Form II, with solubility reduction attributed to the lipophilicity of the counterion [3].

Biopharmaceutics Salt Selection Preformulation

Crystal Structure and Solid-State Conformation: Differentiation from Other Lamivudine Salts

Lamivudine salicylate monohydrate crystallizes in the P2₁ monoclinic space group, with unit cell parameters a = 12.7246 Å, b = 5.2978 Å, c = 13.1688 Å, β = 106.129°, and cell volume 852.8 ų at 107.4 K [1]. This crystal system is distinct from that of lamivudine hydrogen maleate and lamivudine saccharinate, both of which crystallize in the P2₁2₁2₁ orthorhombic space group despite similar unit cell metrics [1]. The salicylate salt features a unique supramolecular architecture where lamivudine cations and water molecules alternate into helical chains, stabilized by a network of intermolecular hydrogen bonds involving the protonated cytosine moiety as a dual donor to both carboxylate oxygens of the salicylate anion [1]. This structural divergence carries implications for solid-state stability, hygroscopicity, and dissolution behavior that are not predictable from the free base or from other lamivudine salt forms.

Crystal Engineering Polymorphism Solid-State NMR

Genotoxic Impurity Quantification: Validated LC-MS/MS Method Specific to Lamivudine Salicylate Formulations

A validated LC-MS/MS method has been specifically developed and published for the trace-level quantification of two potential genotoxic impurities—l-menthol glyoxylate and (1R,2S,5R)-menthyl-5(R,S)-acetoxy-(1,3)-oxathiolane-2(R)-carboxylate—in lamivudine salicylate drug formulations [1]. The method achieves a limit of quantification (LOQ) of 0.3 ppm against a 2.0 mg/mL lamivudine sample matrix, with linearity demonstrated across 0.3–10.0 ppm (correlation coefficients 0.999 and 0.997) and accuracy ranging from 98.7% to 103.1% [1]. This exceeds ICH guideline requirements for genotoxic impurity control (typically ≤5.0 ppm threshold). The method uses a Hypersil BDS C8 column (50 mm × 4.6 mm, 3.0 µm) at 40°C with positive-ion electrospray ionization in multiple reaction monitoring mode and a 10-minute run time, providing a practical QC tool for batch release testing of lamivudine salicylate [1].

Analytical Method Validation Genotoxic Impurities Regulatory QC

Optimal Procurement and Application Scenarios for Lamivudine Salicylate (CAS 173522-96-8)


Diastereoselective Purification of cis-Lamivudine via Salicylate Salt Precipitation

Lamivudine salicylate is the salt of choice for isolating the biologically active cis-diastereomer of lamivudine from crude reaction mixtures, as established in US Patent 6,051,709 and referenced in EP 2,540,717 A1 [1],[2]. Its low aqueous solubility (~2.6 mg/mL) enables selective precipitation of the cis-isomer as a water-insoluble salt, leaving trans-isomer and other organic impurities in solution. However, as demonstrated in EP 2,540,717 A1, users must account for the subsequent triethylamine-intensive liberation step (26 mL triethylamine per 66.7 g salt, ~1:150 molar ratio) to recover lamivudine free base [2]. This scenario is most appropriate when the synthetic route generates a cis/trans mixture requiring diastereomeric enrichment and when the laboratory is equipped to handle triethylamine safely. For large-scale GMP production, the oxalate salt route (achieving >99.5% purity without refining) may offer superior efficiency [2].

Pharmacopoeial Reference Standard for ANDA Analytical Method Validation

Lamivudine salicylate is supplied as a high-purity (>98% by HPLC) reference standard with comprehensive characterization data compliant with ICH and pharmacopoeial guidelines, specifically intended for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) . The published LC-MS/MS method for genotoxic impurity quantification (LOQ 0.3 ppm against 2.0 mg/mL lamivudine) provides a validated framework directly applicable to batch-release testing of lamivudine salicylate formulations [3]. Substituting lamivudine free base or another salt in this context introduces unvalidated matrix effects, retention time shifts, and impurity profile discrepancies that would require full re-validation.

Solid-State Polymorph and Crystal Engineering Studies of NRTI Salts

The unique crystal structure of lamivudine salicylate monohydrate—P2₁ monoclinic space group with helical lamivudine-water chains—makes it a critical comparator in solid-state screening campaigns for NRTI salt and cocrystal discovery [4]. Its distinct packing architecture relative to lamivudine hydrogen maleate and saccharinate (both P2₁2₁2₁ orthorhombic) provides a structurally diverse starting point for investigating structure-property relationships governing solubility, stability, and hygroscopicity in antiviral salt forms [4]. Researchers conducting polymorph landscape assessments or intellectual property landscaping for novel lamivudine solid forms must include this reference salt to ensure comprehensive coverage.

Process Chemistry Research on Triethylamine-Minimized Lamivudine Synthesis

Given the well-documented triethylamine burden associated with lamivudine salicylate processing (26 mL per 66.7 g salt) [2], this compound serves as a benchmark substrate for process chemistry research aimed at developing alternative purification strategies. Academic and industrial groups investigating cocrystal-based purification (e.g., 4:1 lamivudine-oxalic acid cocrystals) or direct crystallization methods routinely use lamivudine salicylate as the comparator to quantify improvements in atom economy, triethylamine reduction, and purity outcomes . Procurement of lamivudine salicylate for this purpose enables direct replication of published benchmark conditions.

Quote Request

Request a Quote for [5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.